2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Overview
Chemical Reactions Analysis
WAY-355772 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: Reactions where one functional group in the compound is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-355772 has a wide range of scientific research applications:
Chemistry: Used as a tool to study kinase inhibition and its effects on various biochemical pathways.
Biology: Employed in research to understand cellular processes regulated by serine/threonine kinases.
Medicine: Investigated for its potential therapeutic effects in diseases where kinase activity is dysregulated, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of WAY-355772 involves the inhibition of serine/threonine kinases. These kinases play a crucial role in regulating various cellular processes, including cell division, growth, and apoptosis. By inhibiting these kinases, WAY-355772 can modulate these processes, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
WAY-355772 can be compared with other serine/threonine kinase inhibitors. Some similar compounds include:
Staurosporine: A potent non-selective inhibitor of protein kinases.
UCN-01: A derivative of staurosporine with selective inhibition properties.
H-7: Another kinase inhibitor with a different specificity profile.
What sets WAY-355772 apart is its unique structure and specificity, which may offer advantages in certain research and therapeutic contexts .
Properties
IUPAC Name |
2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4S/c20-19(21,22)28-14-9-7-13(8-10-14)23-17(25)11-24-15-5-1-3-12-4-2-6-16(18(12)15)29(24,26)27/h1-10H,11H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDALQIXYJDQQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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